3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
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Overview
Description
3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound that features a chromenone core, a morpholine ring, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the methoxyphenoxy group through an etherification reaction. The morpholine ring is then introduced via a nucleophilic substitution reaction. The final step involves the esterification of the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The chromenone core can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, while the morpholine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-ethoxyphenoxy)methyl]morpholine
- (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate
Uniqueness
3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chromenone core and the methoxyphenoxy group provides a unique scaffold for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7/c1-25-16-4-2-3-5-17(16)29-19-13-27-18-12-14(6-7-15(18)20(19)23)28-21(24)22-8-10-26-11-9-22/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAYVAJLWJRQMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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